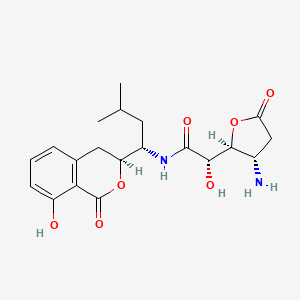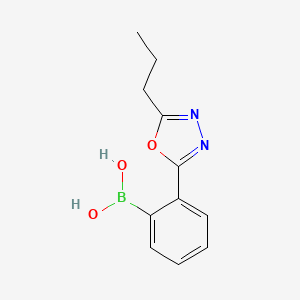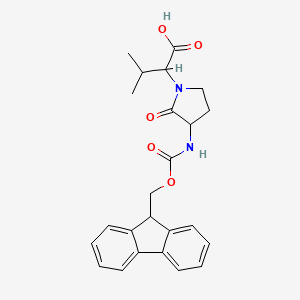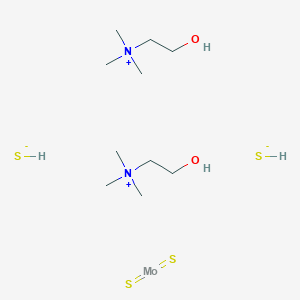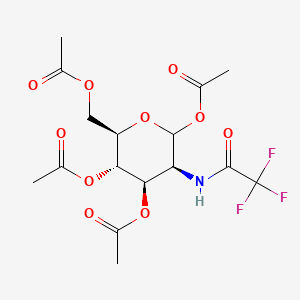
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose is a synthetic carbohydrate derivative. This compound is notable for its unique chemical structure, which includes trifluoroacetamido and acetyl groups. It is widely used in the biomedical industry, particularly in drug development, due to its potential as a scaffold for designing antiviral and antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and trifluoroacetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The acetyl and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various glycosides and other carbohydrate derivatives.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating cellular processes.
Medicine: It is a promising scaffold for developing antiviral and antibacterial agents, owing to its unique chemical structure and biological activity.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose involves its interaction with specific molecular targets. The trifluoroacetamido group can inhibit certain enzymes, disrupting critical cellular functions. This inhibition can lead to the suppression of viral replication or bacterial growth, making the compound valuable in therapeutic applications.
類似化合物との比較
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trifluoroacetamido-D-glucopyranose: Similar in structure but differs in the sugar moiety.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated derivative with a different amido group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose: Similar acetylation pattern but with a different sugar and amido group .
Uniqueness
2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxymannopyranose stands out due to the presence of the trifluoroacetamido group, which imparts unique chemical and biological properties. This makes it particularly valuable in drug development and other biomedical applications.
特性
CAS番号 |
86900-32-5 |
|---|---|
分子式 |
C16H20F3NO10 |
分子量 |
443.33 g/mol |
IUPAC名 |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H20F3NO10/c1-6(21)26-5-10-12(27-7(2)22)13(28-8(3)23)11(14(30-10)29-9(4)24)20-15(25)16(17,18)19/h10-14H,5H2,1-4H3,(H,20,25)/t10-,11+,12-,13-,14?/m1/s1 |
InChIキー |
XSSGVGGOUZKLAR-DYPLGBCKSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


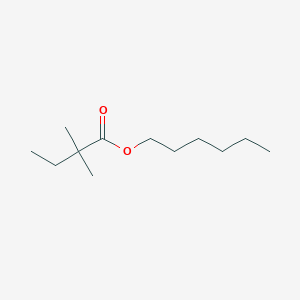
![4-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13405252.png)
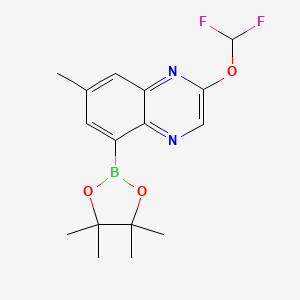
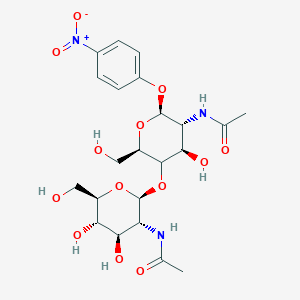
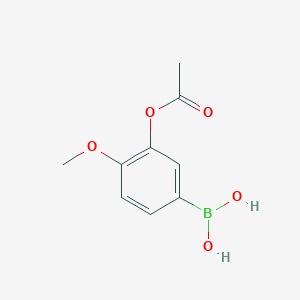
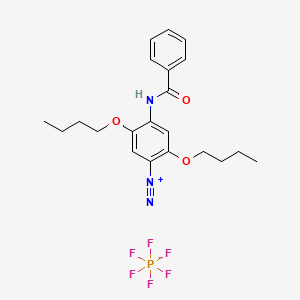
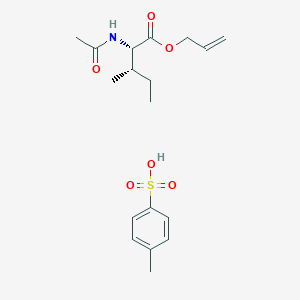
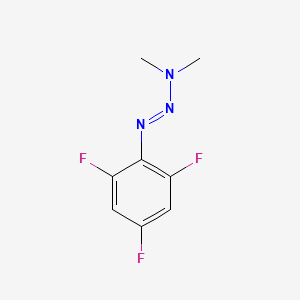
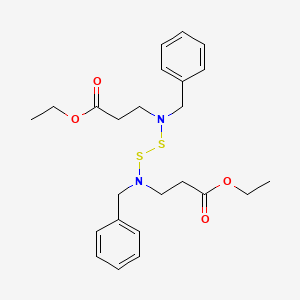
![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
